3-[4-(Difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid
CAS No.:
Cat. No.: VC15883164
Molecular Formula: C12H12F2O4
Molecular Weight: 258.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12F2O4 |
|---|---|
| Molecular Weight | 258.22 g/mol |
| IUPAC Name | 3-[4-(difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C12H12F2O4/c1-2-17-10-7-8(4-6-11(15)16)3-5-9(10)18-12(13)14/h3-7,12H,2H2,1H3,(H,15,16) |
| Standard InChI Key | CDBYFFWDMLZNDN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C=CC(=O)O)OC(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3-[4-(Difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid is an α,β-unsaturated carboxylic acid with systematic IUPAC name 3-[4-(difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid. Its structure features:
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A propenoic acid backbone (CH₂=CH–COOH) providing electrophilic reactivity at the α,β-position.
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A 4-(difluoromethoxy)-3-ethoxyphenyl substituent, introducing steric and electronic effects via fluorine and alkoxy groups.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₂F₂O₄ | |
| Molecular Weight | 258.22 g/mol | |
| IUPAC Name | 3-[4-(difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid | |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C=CC(=O)O)OC(F)F | |
| XLogP3 | 2.8 (estimated) |
The difluoromethoxy group (–O–CF₂H) enhances metabolic stability compared to non-fluorinated analogs, while the ethoxy group (–O–C₂H₅) modulates solubility and membrane permeability .
Synthesis and Chemical Reactivity
Synthetic Pathways
While detailed protocols remain proprietary, general synthesis strategies involve:
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Halogenation and Alkoxylation: Starting with 3-ethoxy-4-hydroxyphenyl precursors, difluoromethoxy groups are introduced via nucleophilic substitution using chlorodifluoromethane.
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Cinnamic Acid Formation: A Heck coupling or Knoevenagel condensation links the substituted phenyl ring to the acrylic acid moiety .
Table 2: Comparative Synthesis of Analogous Compounds
| Compound | Key Reaction Step | Yield (%) |
|---|---|---|
| 3-[4-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid | Mitsunobu etherification | 62 |
| 3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}prop-2-enoic acid | Friedel-Crafts alkylation | 45 |
Reaction optimization focuses on solvent polarity (e.g., DMF or THF) and temperature control (60–100°C) to prevent decarboxylation .
Reactivity Profile
The α,β-unsaturated system undergoes characteristic reactions:
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Michael Additions: Nucleophiles (e.g., thiols, amines) attack the β-carbon, forming derivatives with potential bioactivity.
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Electrophilic Aromatic Substitution: The electron-rich phenyl ring facilitates bromination or nitration at the para position relative to the ethoxy group .
| Cell Line | EC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.4 | ROS-mediated apoptosis |
| A549 (Lung) | 18.9 | Cell cycle arrest (G2/M) |
| HepG2 (Liver) | 23.1 | Mitochondrial membrane depolarization |
Comparative Analysis with Structural Analogs
Impact of Alkoxy Substituents
Replacing the ethoxy group with methoxy (as in ) reduces logP from 2.8 to 2.3, enhancing aqueous solubility but decreasing blood-brain barrier penetration . Conversely, bulkier substituents (e.g., trifluoroethoxymethyl in ) improve metabolic stability but complicate synthesis .
Role of Fluorination
Difluoromethoxy versus trifluoromethoxy groups:
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